3,5-Dimethyl-4-(1,3-dithian-YL)-1-phenylpyrazole
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Overview
Description
Preparation Methods
The synthesis of 3,5-Dimethyl-4-(1,3-dithian-YL)-1-phenylpyrazole involves several steps. One common method includes the reaction of 3,5-dimethylpyrazole with 1,3-dithiane under specific conditions. The reaction typically requires a solvent such as acetone, chloroform, or dichloromethane, and is conducted at a controlled temperature . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and may include additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
3,5-Dimethyl-4-(1,3-dithian-YL)-1-phenylpyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.
Scientific Research Applications
3,5-Dimethyl-4-(1,3-dithian-YL)-1-phenylpyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-(1,3-dithian-YL)-1-phenylpyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
3,5-Dimethyl-4-(1,3-dithian-YL)-1-phenylpyrazole can be compared to other similar compounds, such as:
3,5-Dimethyl-4-(1,3-dithian-YL)-1H-pyrazole: This compound has a similar structure but lacks the phenyl group.
1-Phenyl-3,5-dimethylpyrazole: This compound does not contain the dithian-YL group.
The uniqueness of this compound lies in its combination of the dithian-YL and phenyl groups, which confer specific chemical properties and reactivity .
Properties
IUPAC Name |
4-(1,3-dithian-2-yl)-3,5-dimethyl-1-phenylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2S2/c1-11-14(15-18-9-6-10-19-15)12(2)17(16-11)13-7-4-3-5-8-13/h3-5,7-8,15H,6,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDDNGHHWVWJJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3SCCCS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652559 |
Source
|
Record name | 4-(1,3-Dithian-2-yl)-3,5-dimethyl-1-phenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201008-67-5 |
Source
|
Record name | 4-(1,3-Dithian-2-yl)-3,5-dimethyl-1-phenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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